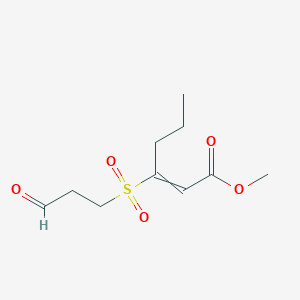![molecular formula C6H7BrO2 B14191893 (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene CAS No. 873957-89-2](/img/structure/B14191893.png)
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[321]oct-2-ene is a bicyclic organic compound featuring a bromine atom and two oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of a dioxabicyclo[3.2.1]octene derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could produce a ketone or carboxylic acid derivative.
科学研究应用
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the bicyclic structure can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S,4S,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with a chlorine atom instead of bromine.
(1S,4S,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with an iodine atom instead of bromine.
(1S,4S,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]oct-2-ene: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene lies in its specific reactivity and the influence of the bromine atom on its chemical and biological properties. Bromine’s size and electronegativity can lead to different reaction pathways and biological interactions compared to its halogen analogs.
属性
CAS 编号 |
873957-89-2 |
|---|---|
分子式 |
C6H7BrO2 |
分子量 |
191.02 g/mol |
IUPAC 名称 |
(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C6H7BrO2/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-6H,3H2/t4-,5-,6+/m0/s1 |
InChI 键 |
NINDEGLIUFSHFQ-HCWXCVPCSA-N |
手性 SMILES |
C1[C@@H]2C=C[C@@H]([C@H](O1)O2)Br |
规范 SMILES |
C1C2C=CC(C(O1)O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)


![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)






![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
